molecular formula C19H14ClN3O B3036747 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-26-1

5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B3036747
CAS RN: 400077-26-1
M. Wt: 335.8 g/mol
InChI Key: VHPGFKIUIOOABO-UHFFFAOYSA-N
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Description

“5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological activities and have been explored for therapeutic possibilities .


Molecular Structure Analysis

The molecular structure of similar compounds can be established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . The SMILES string for a similar compound is ClC1=CC=C (C=C1)CN2C (CO)=NC3=C2C=CC=C3 .

Scientific Research Applications

Catalytic Applications

  • Benzimidazolium salts and their related palladium complexes, including those similar to 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been utilized in catalysis, particularly in carbon–carbon bond-forming reactions. These compounds demonstrate high efficiency in asymmetric biaryl compound formation, even at low loadings (Akkoç et al., 2016).

Inhibition of Heme Oxygenase

  • Certain analogs based on the structure of clemizole, which is similar to 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been synthesized as novel inhibitors of heme oxygenase (HO). These compounds show potent and selective inhibition of the HO-2 isozyme and are considered candidates for pharmacological and therapeutic applications (Vlahakis et al., 2013).

Anticancer Potential

  • Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which share structural similarities with 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been synthesized and studied for their potential as anticancer agents. These complexes have shown cytotoxicity and cell cycle effects in human cancer cells, as well as inhibitory activity against cyclin-dependent kinases (Stepanenko et al., 2011).

DNA Topoisomerase I Inhibition

  • Some 1H-benzimidazole derivatives, similar in structure to 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been identified as inhibitors of mammalian type I DNA topoisomerases. These compounds could be significant in the context of antibacterial, antifungal, and antiviral activities (Alpan et al., 2007).

properties

IUPAC Name

5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-8-5-13(6-9-15)12-23-17-4-2-1-3-16(17)22-19(23)14-7-10-18(24)21-11-14/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPGFKIUIOOABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331735
Record name 5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

CAS RN

400077-26-1
Record name 5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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